molecular formula C10H8O B1642317 Naphthalen-1(2h)-one CAS No. 57392-28-6

Naphthalen-1(2h)-one

Número de catálogo B1642317
Número CAS: 57392-28-6
Peso molecular: 144.17 g/mol
Clave InChI: RZPFVRFSYMUDJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Naphthalen-1(2h)-one is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-1(2h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1(2h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

57392-28-6

Nombre del producto

Naphthalen-1(2h)-one

Fórmula molecular

C10H8O

Peso molecular

144.17 g/mol

Nombre IUPAC

2H-naphthalen-1-one

InChI

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2

Clave InChI

RZPFVRFSYMUDJO-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC=C2C1=O

SMILES canónico

C1C=CC2=CC=CC=C2C1=O

Origen del producto

United States

Synthesis routes and methods I

Procedure details

As representative compounds having the above formula, A in the formula represents an oxygen atom or =NR1 radical in which R1 is a hydroxyl radical or an amino radical which may substituted and especially when A is =NR1, R1 in =C=N-R1 formed as the result of dehydrating reaction between a carbonyl reagent having the formula of H2N-R1 and a ketone radical is representative. As representative compounds of H2N-R1, there can be mentioned, for example, hydroxylamine, hydrazine, semicarbazide, thiosemicarbazide and the like. As exemplified hydrazines there can be mentioned hydrazine, phenylhydrazine or phenylhydrazine substituted with an aryl, alkoxyl, carboalkoxyl radical or halogen atom, and isonicotinicacid hydrazide. Also as semicarbazides, there can be mentioned phenylsemicarbazide, or phenylsemicarbazide substituted with an alkyl, alkoxyl, carboalkoxyl radical or halogen atom. As thiosemicarbazide, there can be mentioned several derivatives like those in semicarbazides. Also, as Z in the above formula, Z represents a 5-, 6- or 7- membered alicyclic ring or heterocyclic ring containing nitrogen, oxygen or sulfur atom both of which rings may be saturated, unsaturated or substituted and as exemplified examples of Z, for example, cyclopentanone, cyclohexanone, cyclohexadione, cyclohexenone piperidone (for example, 2-, 3-, 4- piperidone), lactone (for example, 4-~7-membered ring), pyrrolidone, hydantoin and the like are representative. These alicyclic and heterocyclic ring may contain more than one substituent such as alkyl, aryl, alkoxyl, aryloxy, acyl alkoxycarbonyl radicals, or halogen, nitrile, nitro, sulfonamido or acylamino or may form a condensed ring at suitable place (for example, indanone, benzocyclohexenone, benzocycloheptenone, oxyindole). Also, these alicyclic or heterocyclic rings may contain more than one --S-Y radical (wherein Y has the same meaning as above) at the carbon atom next the carbonyl radical. X in the formula represents halogen atoms such as fluorine, chlorine and bromine and --O-W wherein W is preferred to be an alkyl radical having 1~5 carbon atoms or aryl or a heterocyclic ring such as substituted or unsubstituted benzene, pyridine, furan, or thiophene. When W is an acyl radical, that is, --COR3, R3 is preferred to be an aryl or alkyl radical. When W is --SO2 -R2, -R2 is preferred to be an alkyl, aryl radical and further heterocyclic rings such as pyridine, furan, thiophene, piperidine, pyrrolidone, and morpholine. Also, X may be ##STR5## wherein as the representative heterocyclic ring containing nitrogen formed with V, there can be mentioned succinimide, phthalimide, hydantoin, urazol and their derivatives. On the other hand, Y in the formula is a radical forming a compound having development inhibiting action such as an allylmercapto compound, mercapto heterocyclic compound, thioglycollicacid type compound, cysteine or glutathione with sulphur atom when the thioether bond is split and the sulfur atom is detached. As representative mercapto compounds of Y, there can be mentioned heterocyclic mercapto compounds such as mercaptotetrazole type compound, especially 1-phenyl-2-mercaptotetrazole, 1-nitrophenyl-5-mercaptotetrazole, 1-naphthyl-5-mercaptotetrazole, mercaptothiazole compounds, especially 2-mercaptobenzthiazole, mercaptonaphthothiazole, or mercapto-oxadiazole compounds, mercaptopiperidine compounds, mercaptothiadiazole compounds, especially 2-mercaptothiadiazolotriazine or mercaptotriazine compounds, mercaptotriazole compounds, mercaptobenzene compounds, especially 1-mercapto-2-benzoic acid, 1-mercapto-2-nitrobenzene, 1-mercapto-3-heptadecanoylaminbenzene. As exemplified examples of the compounds having the above formula, there can be mentioned the following compounds: ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkoxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
semicarbazides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
alkoxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
heterocyclic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
Name
cyclohexenone piperidone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
alicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
heterocyclic ring
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
alkoxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
aryloxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
[Compound]
Name
acyl alkoxycarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
[Compound]
Name
acylamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
[Compound]
Name
semicarbazides
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 38
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 39
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 40
[Compound]
Name
H2N-R1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 41
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 42
[Compound]
Name
H2N-R1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 43

Synthesis routes and methods II

Procedure details

The acetaldehyde intermediate (4) (2.1 g, 10 mmol) was taken up in tetrahydrofuran (200 mL), and water (0.5 mL) and concentrated hydrochloric acid (1.0 mL) were added. The solution was heated at reflux for 5 hrs., then diluted with water (20 mL) and evaporated at reduced pressure to remove most of the tetrahydrofuran. The residual aqueous solution was extracted with ether (3×200 mL), and the combined ether extracts were successively washed with saturated sodium bicarbonate solution (20 mL), brine (50 mL), then dried and concentrated to give a semisolid. Recrystallization from benzene hexane provided 1.0 g (52.1%) of compound (5). mp 86°-91° C., 1H NMR (CDCl3) δ7.04-6.78 (m, 1H), 6.12-5.84 (m, 1H), 2.60-1.0 (m, 11H), 2.16 (s, 3H); mass spectrum, m/z 192 (M+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
52.1%

Synthesis routes and methods III

Procedure details

1750 ml of N-methylpyrrolidone are initially introduced into a 10 1 four-necked flask having a dropping funnel, reflux condenser, internal thermometer and stirrer. 291.5 g (2.75 mol) of sodium carbonate are added to this. 372.5 g (2.5 mol) of 5-aminobenzimidazolone are then added at about 25° C. 3181.8 g of 3-hydroxy-2-naphthoyl chloride (from 494.0 g (2.63 mol) of 3-hydroxy-2naphthoic acid) in xylene are metered into the suspension thus obtained with stirring in the course of 6.5 h at 25°-28° C. After addition is complete, the mixture is subsequently stirred at room temperature for 30 min. The precipitated product is filtered off with suction (suction time: 50 min) and the filter cake is washed in 10 portions with a total of 2150.0 g=2500 ml of xylene. 2500 ml of water are initially introduced into a 6 l four-necked flask having a stirrer, internal thermometer and distillation bridge having a 1 l one-necked flask as a receiver. The filter cake is then introduced. 200.0 g of sodium carbonate are then added and the mixture is heated to 100° C. Xylene and water distill off. The product is filtered off with suction at 100° C. and the suction filter cake is washed several times with a total of 6250 ml of water until neutral. 1571.4 g of naphthalone are obtained in water-moist form. After drying the filter cake at 100° C./100 mmHg, 681.7 g (2.135 mol) of 3-hydroxy-N-benzimidazolon-5-yl-2naphthamide are obtained; this corresponds to a yield of 85.4% of theory based on 5-aminobenzimidazolone.
Quantity
291.5 g
Type
reactant
Reaction Step One
Quantity
372.5 g
Type
reactant
Reaction Step Two
Quantity
3181.8 g
Type
reactant
Reaction Step Three
Quantity
2.63 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1750 mL
Type
solvent
Reaction Step Six
Yield
85.4%

Synthesis routes and methods IV

Procedure details

2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2H)-naphthalenone hydrobromide (1.35 g) was dissolved in water. The solution, basified with NaHCO3, extracted with CH2Cl2, dried and evaporated, gave 1.15 g of 2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2N)-naphthalenone.
Name
2-(1-imidazolyl)-3,4-dihydro-6-hydroxy-1(2H)-naphthalenone hydrobromide
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.